WAY 629 hydrochloride

Descripción

Propiedades

IUPAC Name |

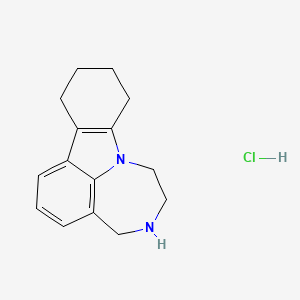

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXUJERSOFOWES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043890 |

Source

|

| Record name | WAY 629 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57756-44-2 |

Source

|

| Record name | WAY-629 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY 629 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-629 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY 629 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY 629 hydrochloride is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its discovery has been a significant step in the exploration of therapeutic agents for conditions such as obesity and other central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Pharmacological Profile

WAY 629 was first identified as part of a series of cycloalkyl[b][1][2]benzodiazepinoindoles developed as human 5-HT2C receptor agonists. The initial discovery and characterization were reported by Sabb et al. in a 2004 publication in Bioorganic & Medicinal Chemistry Letters. The compound emerged from a lead optimization program aimed at identifying potent and selective 5-HT2C agonists.

This compound is the hydrochloride salt of the parent compound, WAY 629. It is a potent and selective agonist of the 5-HT2C receptor.[1] Studies have shown that WAY 629 decreases feeding behavior in animal models.[1]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for WAY 629.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| EC50 | 5-HT2C | 426 nM | Human | Calcium Mobilization | [1] |

| EC50 | 5-HT2A | 260,000 nM | Human | Calcium Mobilization | [1] |

| Ki | 5-HT2C | 56 nM | Human | Radioligand Binding | |

| Ki | 5-HT2A | 2350 nM | Human | Radioligand Binding | |

| Ki | 5-HT6 | 1575 nM | Human | Radioligand Binding | |

| Ki | 5-HT7 | 815 nM | Human | Radioligand Binding |

Synthesis of this compound

The chemical name for WAY 629 is 1,2,3,4,8,9,10,11-Octahydro[1][2]diazepino[6,7,1-jk]carbazole.[3] While the primary literature from Sabb et al. (2004) outlines the synthesis of the general class of compounds, a detailed, step-by-step protocol for the specific synthesis of this compound is often proprietary. However, based on related syntheses of similar carbazole and diazepine-fused systems, a plausible synthetic route can be outlined.

A general approach to synthesizing the core structure of WAY 629 likely involves a multi-step sequence starting from a suitable carbazole derivative. A key step would be the construction of the diazepine ring fused to the carbazole nucleus. One possible strategy involves the cyclization of a carbazole intermediate bearing an aminoethyl side chain with a suitable electrophile to form the seven-membered diazepine ring. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Caption: General synthetic workflow for this compound.

Experimental Protocols

5-HT2C Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of WAY 629 for the human 5-HT2C receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA

-

Radioligand: [3H]-Mesulergine

-

Non-specific binding control: Mianserin (10 µM)

-

This compound

-

96-well microplates

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT2C cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand ([3H]-Mesulergine at a final concentration equal to its Kd), and either vehicle, non-specific binding control (mianserin), or varying concentrations of WAY 629.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of WAY 629 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for the 5-HT2C radioligand binding assay.

5-HT2C Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a method to determine the functional potency (EC50) of WAY 629 at the human 5-HT2C receptor by measuring intracellular calcium mobilization.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

This compound

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating:

-

Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

-

Remove the cell culture medium from the wells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in a fluorescence plate reader.

-

Add the different concentrations of WAY 629 to the wells using the instrument's automated liquid handling system.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity before and after the addition of the compound. The readings are typically taken every few seconds for a period of 1-2 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the WAY 629 concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Caption: Experimental workflow for the 5-HT2C calcium mobilization assay.

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like WAY 629 primarily initiates the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, which is the basis of the functional assay described above. DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

Caption: 5-HT2C receptor signaling pathway activated by WAY 629.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its discovery has paved the way for the development of more refined 5-HT2C agonists with potential therapeutic applications. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of this and similar compounds, aiding in the continued exploration of this important class of molecules.

References

WAY 629 Hydrochloride: A Technical Guide for Researchers

CAS Number: 57756-44-2

This document provides an in-depth technical overview of WAY 629 hydrochloride, a selective serotonin 5-HT2C receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This guide consolidates key data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this compound.

Core Compound Data

This compound is a research chemical known for its high affinity and selectivity for the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2] Its agonistic activity at this receptor has been shown to influence various physiological processes, including appetite and mood.[1][2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 57756-44-2 | [1][2][4][5] |

| Molecular Formula | C15H18N2・HCl | [2] |

| Molecular Weight | 262.78 g/mol | [1][2][4] |

| Appearance | Off-white Solid | [2] |

| Purity | ≥98% (by HPLC) | [1][2][4] |

| Solubility | Soluble in DMSO | [2][6] |

| Storage | Store at 2-8°C | [2][6] |

| Melting Point | 326°C (decomposes) | [2] |

Pharmacological Data

This compound is a potent and selective 5-HT2C receptor agonist.[2][3]

Receptor Binding Affinity (Ki) for human recombinant receptors: [1][2]

| Receptor | Ki (nM) |

| 5-HT2C | 56 |

| 5-HT2A | 2350 |

| 5-HT6 | 1575 |

| 5-HT7 | 815 |

Functional Activity (EC50): [1][2][3]

| Assay | Cell Line | Receptor | EC50 (nM) |

| Intracellular Ca2+ mobilization | CHO cells | human 5-HT2C | 72[1][2] |

| Functional Activity | Not Specified | 5-HT2C | 426[3] |

| Functional Activity | Not Specified | 5-HT2A | 260000[3] |

Mechanism of Action and Signaling Pathway

As an agonist of the 5-HT2C receptor, this compound initiates a cascade of intracellular events upon binding. The 5-HT2C receptor is primarily coupled to Gq/11 proteins.[7] Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be experimentally measured.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These represent standard procedures and may require optimization for specific laboratory conditions.

Intracellular Calcium Mobilization Assay

This assay is fundamental to characterizing the agonistic activity of compounds like WAY 629 at Gq-coupled receptors such as 5-HT2C.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing the 5-HT2C receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

96-well, black, clear-bottom cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Probenecid (an anion-exchange inhibitor, to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound stock solution (in DMSO).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the 5-HT2C expressing CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Measurement: Place the cell plate into the fluorescence plate reader. Measure the baseline fluorescence. The instrument's injector will then add the this compound dilutions to the wells, and the fluorescence will be continuously monitored to detect the increase in intracellular calcium.

In Vivo Study: Reduction of Food Intake in Rats

This experiment assesses the anorectic effects of this compound.

Objective: To determine the effect of intraperitoneally administered this compound on food consumption in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Standard rat chow and water.

-

Metabolic cages for individual housing and food intake measurement.

-

This compound.

-

Vehicle solution (e.g., sterile saline or a small percentage of DMSO in saline).

-

Syringes and needles for intraperitoneal (IP) injection.

Procedure:

-

Acclimation: Individually house the rats in metabolic cages and allow them to acclimate for several days. Monitor their baseline food and water intake.

-

Fasting: To standardize hunger levels, rats may be fasted for a period (e.g., 12-24 hours) before the experiment, with free access to water.

-

Dosing: Prepare the desired doses of this compound in the vehicle. Administer the compound or vehicle via IP injection. A common injection volume is 1-2 mL/kg.

-

Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

-

Data Analysis: Compare the food intake between the WAY 629-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

In Vivo Study: NPY mRNA Expression in Mouse Brain

This experiment investigates the effect of this compound on the expression of Neuropeptide Y (NPY), a potent appetite stimulant, in the mouse brain.[3]

Objective: To determine if this compound alters the expression of NPY mRNA in specific brain regions, such as the hypothalamus.

Materials:

-

Mice (e.g., C57BL/6).

-

This compound and vehicle.

-

Equipment for IP injection.

-

Brain harvesting and sectioning equipment (cryostat).

-

Reagents for in situ hybridization, including:

-

NPY-specific labeled oligonucleotide or riboprobe (e.g., digoxigenin- or radiolabeled).

-

Hybridization buffer.

-

Washing buffers.

-

Detection reagents (e.g., anti-digoxigenin antibody conjugated to an enzyme for colorimetric detection, or film/emulsion for radioactive probes).

-

-

Microscope for imaging.

Procedure:

-

Animal Treatment: Administer this compound (e.g., 21 mg/kg, IP) or vehicle to the mice.[3]

-

Tissue Collection: At a predetermined time after injection, euthanize the mice and perfuse them with a fixative (e.g., 4% paraformaldehyde). Carefully dissect the brains and post-fix them.

-

Sectioning: Cryoprotect the brains (e.g., in a sucrose solution) and then section them using a cryostat. Mount the sections on slides.

-

In Situ Hybridization:

-

Pre-hybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.

-

Hybridization: Apply the labeled NPY probe in hybridization buffer to the sections and incubate overnight in a humidified chamber at an appropriate temperature.

-

Washing: Wash the slides under stringent conditions to remove the unbound probe.

-

Detection: Detect the hybridized probe using the appropriate method (colorimetric or autoradiographic).

-

-

Analysis: Quantify the hybridization signal in the brain region of interest (e.g., arcuate nucleus of the hypothalamus) using image analysis software. Compare the signal intensity between treated and control groups.

Synthesis and Clinical Trial Status

Synthesis: A detailed, publicly available protocol for the synthesis of this compound was not identified in the reviewed literature. This information may be proprietary.

Clinical Trials: There is no evidence of this compound having been evaluated in human clinical trials. Searches for "WAY-629" in clinical trial registries may yield results for other compounds with similar numerical designations (e.g., KEYNOTE-629 for pembrolizumab or ADX-629), which are unrelated to the compound discussed in this guide.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its selectivity and potent agonist activity make it suitable for both in vitro and in vivo studies aimed at elucidating the downstream effects of 5-HT2C receptor activation. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to design and execute studies involving this compound. Further research is warranted to fully characterize its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. In situ hybridization of neuropeptide Y (NPY) mRNA in the goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpp.com [ijpp.com]

- 5. Reduction of food intake in rats by intraperitoneal injection of low doses of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 8. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY 629 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY 629 hydrochloride is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action centers on the activation of this receptor, leading to downstream signaling cascades that modulate neuronal activity and ultimately influence complex physiological processes, most notably feeding behavior. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and its effects in preclinical models. Detailed experimental protocols and visual representations of its signaling pathways are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Selective 5-HT2C Receptor Agonism

This compound exerts its pharmacological effects through its high affinity and functional agonism at the 5-HT2C receptor.[1][2][3] As a member of the 5-HT2 receptor subfamily, the 5-HT2C receptor is primarily coupled to the Gq/11 G-protein, which, upon activation, stimulates phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression.

The selectivity of this compound for the 5-HT2C receptor over other serotonin receptor subtypes, as well as other classes of receptors such as dopamine, histamine, adrenergic, and muscarinic receptors, is a key feature of its pharmacological profile.[1][2][3] This selectivity is crucial for minimizing off-target effects and is a primary focus of drug development efforts targeting the 5-HT2C receptor.

Diagram: WAY 629 Signaling Pathway

Caption: Signaling cascade initiated by this compound binding to the 5-HT2C receptor.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Receptor Binding Affinity of WAY 629

| Receptor | Ki (nM) |

| Human 5-HT2C | 56 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of WAY 629

| Assay | Parameter | Value |

| Human 5-HT2C Receptor | Emax (%) | 90 |

Emax (maximum effect) represents the maximum response achievable by the drug, expressed as a percentage of the response to the endogenous ligand (serotonin).

Preclinical In Vivo Effects: Regulation of Feeding Behavior

A significant in vivo effect of this compound is the reduction of food intake.[1][2][3] This is consistent with the known role of the 5-HT2C receptor in the regulation of appetite and satiety. Activation of 5-HT2C receptors in the hypothalamus, a key brain region for energy homeostasis, is thought to enhance the feeling of fullness and reduce the motivation to eat.

One of the downstream mediators of this effect is believed to be Neuropeptide Y (NPY), a potent orexigenic (appetite-stimulating) peptide. Activation of 5-HT2C receptors can lead to a decrease in the expression of NPY mRNA in hypothalamic neurons, thereby contributing to the anorectic effect.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT2C Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]-DOI (a high-affinity 5-HT2A/2C receptor agonist).

-

Non-specific binding control: Spiperone or another suitable antagonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [125I]-DOI, and either buffer (for total binding), a saturating concentration of spiperone (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of this compound.

Phosphoinositide Hydrolysis Assay for Functional Activity

Objective: To measure the functional agonist activity (Emax and EC50) of this compound at the human 5-HT2C receptor.

Materials:

-

A stable cell line expressing the human 5-HT2C receptor.

-

[3H]-myo-inositol.

-

Cell culture medium.

-

Assay medium (e.g., Krebs-bicarbonate buffer) containing LiCl.

-

This compound at various concentrations.

-

Serotonin (as a reference agonist).

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Seed the cells in multi-well plates and grow to near confluence.

-

Label the cells by incubating them overnight with medium containing [3H]-myo-inositol.

-

Wash the cells with assay medium to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with assay medium containing LiCl for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of this compound or serotonin for a defined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., ice-cold perchloric acid).

-

Neutralize the samples and isolate the total inositol phosphates using anion-exchange chromatography (Dowex columns).

-

Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax from the dose-response curve.

Diagram: Phosphoinositide Hydrolysis Assay Workflow

Caption: Workflow for assessing the functional activity of this compound.

In Vivo Rodent Feeding Behavior Study

Objective: To evaluate the effect of this compound on food intake in rats.

Animals:

-

Male Sprague-Dawley or Wistar rats, individually housed.

-

Acclimatized to the housing conditions and feeding schedule.

Procedure:

-

Habituate the rats to the experimental procedures, including handling and injections.

-

Fast the rats for a predetermined period (e.g., 18 hours) to ensure robust food intake during the test phase. Water should be available ad libitum.

-

Administer this compound (e.g., via intraperitoneal injection) at various doses, or vehicle control, to different groups of rats.

-

At a specified time after drug administration, present a pre-weighed amount of standard chow to each rat.

-

Measure food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Analyze the data to determine the dose-dependent effect of this compound on cumulative food intake.

Diagram: In Vivo Feeding Study Logical Flow

References

WAY 629 Hydrochloride: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. WAY 629 Hydrochloride is a research chemical and not approved for human use.

Executive Summary

Pharmacology

Mechanism of Action

This compound acts as a selective agonist at the serotonin 5-HT2C receptor.[1][2][3] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq/G11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability.

Pharmacodynamics

This compound demonstrates high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the structurally similar 5-HT2A receptor.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Reference |

| Ki | Human recombinant 5-HT2C | 56 nM | [2] |

| Human recombinant 5-HT2A | 2350 nM | [2] | |

| Human recombinant 5-HT6 | 1575 nM | [2] | |

| Human recombinant 5-HT7 | 815 nM | [2] | |

| EC50 | Human 5-HT2C | 72 nM (Ca2+ mobilization) | [2] |

| Human 5-HT2C | 426 nM | [1][3] | |

| Human 5-HT2A | 260,000 nM | [1][3] |

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound are not extensively reported in publicly available literature.

In Vivo Efficacy

Preclinical studies in animal models have primarily focused on the effects of this compound on feeding behavior and related neurochemical pathways.

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage and Administration | Observed Effect | Reference |

| Rats | 30 mg/kg; intraperitoneal (i.p.) | Decreased feeding behavior | [1] |

| Mice | 21 mg/kg; intraperitoneal (i.p.) | Decreased expression of Neuropeptide Y (NPY) mRNA in the brain | [1] |

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully accessible, the general methodologies can be outlined.

Receptor Binding Assays

These assays are typically performed using cell membranes from cell lines (e.g., HEK293 or CHO) recombinantly expressing the human serotonin receptor subtypes. The general workflow involves:

In Vitro Functional Assays (e.g., Calcium Mobilization)

Functional activity is assessed in whole cells expressing the receptor of interest. For Gq-coupled receptors like 5-HT2C, a common method is to measure changes in intracellular calcium concentration.

-

Cell Culture: CHO or HEK293 cells stably transfected with the human 5-HT2C receptor are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader (FLIPR) or similar instrument.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 value.

In Vivo Behavioral and Neurochemical Studies

-

Animals: Studies have utilized rats and mice.[1]

-

Administration: this compound was administered via intraperitoneal (i.p.) injection.[1]

-

Feeding Behavior: Food intake is measured over a specified period following drug administration compared to a vehicle control group.

-

Gene Expression Analysis: Following a defined treatment period, animals are euthanized, and specific brain regions (e.g., hypothalamus, nucleus accumbens) are dissected. RNA is extracted, and quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative expression levels of target genes, such as NPY mRNA.

Toxicology

A comprehensive toxicological profile for this compound is not available in the public domain. Standard preclinical toxicology assessments would typically include the following studies:

-

Acute Toxicity: Determination of the median lethal dose (LD50) through single-dose studies in at least two mammalian species via different routes of administration.

-

Repeat-Dose Toxicity: Evaluation of the effects of repeated administration over various durations (e.g., 14-day, 28-day, 90-day) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Safety Pharmacology: Assessment of the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity: A battery of tests to assess mutagenic and clastogenic potential, typically including an Ames test (bacterial reverse mutation), an in vitro mammalian cell chromosomal aberration or mouse lymphoma assay, and an in vivo micronucleus test in rodents.

-

Carcinogenicity: Long-term studies in rodents to evaluate tumorigenic potential.

-

Reproductive and Developmental Toxicology: Studies to assess effects on fertility, embryonic and fetal development, and pre- and postnatal development.

The absence of this data represents a critical knowledge gap and precludes a thorough risk assessment for this compound.

References

The Structure-Activity Relationship of WAY 629 Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective 5-HT2C receptor agonist, WAY 629 hydrochloride, and its analogs, providing key insights into their pharmacological properties and the structural determinants of their activity.

Introduction

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT2C receptor is a well-established therapeutic target for a variety of CNS disorders, including obesity, schizophrenia, and anxiety. Agonism of this receptor has been shown to modulate appetite and feeding behavior, making it a key area of interest for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing their binding affinities, functional potencies, and the experimental methodologies used for their characterization.

Core Structure and Pharmacophore

WAY 629 is a cyclohexyl[b][1][2]benzodiazepinoindole. The core scaffold of this class of compounds is crucial for its interaction with the 5-HT2C receptor. Structure-activity relationship studies have focused on modifications of the cycloalkyl ring and substitutions on the benzodiazepinoindole moiety to optimize potency, efficacy, and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound and its key analogs at the human 5-HT2C and 5-HT2A receptors. The data is compiled from seminal studies on this chemical series.[3][4]

Table 1: In Vitro Binding Affinity (Ki) of WAY 629 and Analogs at Human 5-HT Receptors

| Compound | Cycloalkyl Ring Size | R | Ki (nM) 5-HT2C | Ki (nM) 5-HT2A | Selectivity (2A/2C) |

| WAY 629 (1) | 6 | H | 56 | 2350 | 42 |

| 2 | 5 | H | 100 | >10000 | >100 |

| 3 | 7 | H | 70 | 5000 | 71 |

| 4 | 8 | H | 120 | >10000 | >83 |

| 5 | 6 | 2-F | 200 | >10000 | >50 |

| 6 | 6 | 3-F | 100 | 5000 | 50 |

| 7 | 6 | 4-F | 100 | 7000 | 70 |

| 8 | 6 | 4-Cl | 120 | >10000 | >83 |

| 9 | 6 | 4-CH3 | 110 | >10000 | >91 |

| 10 | 6 | 4-OCH3 | 250 | >10000 | >40 |

| 11 (WAY-470) | 6 | 3-Cl | 13 | 1000 | 77 |

Data sourced from Sabb et al., 2004.[3]

Table 2: In Vitro Functional Activity (Emax and EC50) of WAY 629 and Analogs

| Compound | Emax (%) 5-HT2C | EC50 (nM) 5-HT2C |

| WAY 629 (1) | 90 | 72 |

| 11 (WAY-470) | 102 | Not Reported |

Emax is the maximal efficacy relative to serotonin. EC50 value for WAY 629 is for intracellular Ca2+ mobilization in CHO cells expressing human 5-HT2C receptors. Data sourced from Sabb et al., 2004 and other vendor technical data.[3][4]

From the SAR data, several key observations can be made:

-

Cycloalkyl Ring Size: A six-membered cycloalkyl ring (cyclohexyl) appears to be optimal for 5-HT2C receptor affinity, as seen with WAY 629. Both smaller (cyclopentyl) and larger (cycloheptyl, cyclooctyl) rings result in a decrease in binding affinity.

-

Aromatic Substitution: Substitution on the benzene ring of the benzodiazepinoindole nucleus generally leads to a slight decrease in affinity compared to the unsubstituted parent compound, WAY 629.

-

Identification of a More Potent Analog: The SAR exploration led to the discovery of compound 11 (WAY-470) , which features a 3-chloro substitution. This compound exhibits a significantly improved binding affinity (Ki = 13 nM) and higher efficacy (Emax = 102%) compared to WAY 629, demonstrating that targeted modifications can enhance the pharmacological profile.[3]

Signaling Pathways of the 5-HT2C Receptor

WAY 629 and its analogs exert their effects by activating the 5-HT2C receptor, which primarily couples to Gq/11 G-proteins. This initiates a downstream signaling cascade that is crucial for its physiological effects.

The activation of the 5-HT2C receptor by an agonist like WAY 629 leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[2]

Experimental Protocols

The characterization of WAY 629 and its analogs relies on standardized in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of the test compounds for the 5-HT2C and 5-HT2A receptors.

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human 5-HT2C or 5-HT2A receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 and 0.1% BSA at pH 7.4, is used.

-

Competition Binding: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a constant concentration of a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay Protocol

This functional assay measures the ability of the test compounds to act as agonists and stimulate a downstream cellular response.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured in 96-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) is also determined relative to a full agonist like serotonin.

In Vivo Activity

WAY 629 has demonstrated in vivo activity in animal models. In rats, intraperitoneal administration of WAY 629 (30 mg/kg) was shown to decrease feeding behavior.[1] Furthermore, at a dose of 21 mg/kg (i.p.) in mice, it was found to decrease the expression of neuropeptide Y (NPY) mRNA in the brain, a neuropeptide known to be involved in the stimulation of food intake.[1] These findings support the potential of 5-HT2C agonists in the treatment of obesity.

Conclusion

The structure-activity relationship of this compound and its analogs provides valuable insights for the design of novel 5-HT2C receptor agonists. The cyclohexyl[b][1][2]benzodiazepinoindole scaffold is a promising starting point for the development of potent and selective compounds. The identification of WAY-470 as a more potent and efficacious analog highlights the potential for further optimization of this chemical series. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued development of 5-HT2C agonists as potential therapeutics for a range of central nervous system disorders.

References

WAY 629 Hydrochloride: A Technical Guide on Binding Affinity, Selectivity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of WAY 629 hydrochloride, a potent and selective 5-HT2C receptor agonist. The document details its binding affinity, selectivity against various serotonin receptor subtypes, and the downstream signaling pathways it modulates.

Core Data Summary

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at various serotonin receptors.

Table 1: Binding Affinity of this compound

| Receptor | K_i_ (nM) | Species |

| 5-HT | 56 | Human |

| 5-HT | 2350 | Human |

| 5-HT | 1575 | Human |

| 5-HT | 815 | Human |

Table 2: Functional Activity of this compound

| Receptor | EC | Assay Type |

| 5-HT | 72 | Ca^2+^ Mobilization |

| 5-HT | 426 | Not Specified |

| 5-HT | 260000 | Not Specified |

Experimental Protocols

While specific, detailed experimental protocols for the generation of the above data are not publicly available in their entirety, this section outlines the generally accepted methodologies for conducting such assays.

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (K_i_) of this compound for various serotonin receptors.

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells expressing the human recombinant serotonin receptor of interest.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [^3^H]-mesulergine for 5-HT

2C) is incubated with the prepared membranes in the presence of varying concentrations of this compound. -

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC

ngcontent-ng-c4139270029="" class="ng-star-inserted">50) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: K_i_ = ICngcontent-ng-c4139270029="" class="ng-star-inserted">50/ (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Assays (Calcium Mobilization)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Objective: To determine the half-maximal effective concentration (EC50) of this compound at the 5-HT2C receptor.

General Procedure:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT

2Creceptor are cultured. -

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader.

-

Data Analysis: The EC

50value, which is the concentration of this compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Canonical 5-HT2C receptor signaling pathway initiated by an agonist.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound using a radioligand binding assay.

Caption: Workflow for determining binding affinity (Ki) via radioligand assay.

WAY 629 Hydrochloride: A Technical Guide to its In Vitro and In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of WAY 629 hydrochloride, a selective serotonin 5-HT2C receptor agonist. This document details its binding affinity (Ki) and functional potency (EC50), outlines the experimental protocols for their determination, and illustrates the underlying signaling pathways and experimental workflows.

Core Quantitative Data

The binding affinity and functional potency of this compound have been determined through a series of in vitro assays. The data presented below is crucial for understanding its selectivity and efficacy.

| Binding Affinity (Ki) of this compound | |

| Receptor | Ki (nM) |

| Human recombinant 5-HT2C | 56[1][2] |

| Human recombinant 5-HT2A | 2350[1][2] |

| Human recombinant 5-HT6 | 1575[1][2] |

| Human recombinant 5-HT7 | 815[1][2] |

| Functional Potency (EC50) of this compound | |

| Assay | EC50 (nM) |

| Intracellular Ca2+ mobilization in CHO cells expressing human 5-HT2C receptors | 72[1][2] |

| Agonist activity at human 5-HT2C receptors in HEK293 cells | 426[3][4] |

| Agonist activity at human 5-HT2A receptors | 260000[3][4] |

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the serotonin 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured to quantify receptor activation.

Figure 1: 5-HT2C Receptor Gq/11 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacology of this compound.

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the Ki of this compound for 5-HT2C, 5-HT2A, 5-HT6, and 5-HT7 receptors.

-

Materials:

-

Cell membranes expressing the human recombinant serotonin receptors.

-

Radioligand (e.g., [3H]-Mesulergine for 5-HT2C).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Figure 2: Radioligand Binding Assay Workflow

2. Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation, providing the EC50 value.

-

Objective: To determine the EC50 of this compound at the human 5-HT2C receptor.

-

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive dye.

-

Prepare serial dilutions of this compound.

-

Add the this compound solutions to the cells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data are analyzed using non-linear regression to determine the EC50 value.

-

Figure 3: Calcium Mobilization Assay Workflow

In Vivo Assays

1. Rat Feeding Behavior Study

This assay is used to assess the effect of this compound on food intake in an animal model.

-

Objective: To evaluate the effect of this compound on food consumption in rats.

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Procedure:

-

Acclimatize rats to individual housing and the specific diet.

-

Fast the animals for a predetermined period (e.g., 18 hours) to ensure robust feeding behavior.

-

Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Provide a pre-weighed amount of food.

-

Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Analyze the data to compare food intake between the treated and control groups.

-

2. Mouse Brain Neuropeptide Y (NPY) mRNA Expression

This assay measures changes in the expression of NPY, a key appetite-regulating neuropeptide, in response to this compound.

-

Objective: To determine the effect of this compound on NPY mRNA expression in the mouse brain.

-

Animals: Adult male mice (e.g., C57BL/6).

-

Procedure:

-

Administer this compound (e.g., 21 mg/kg) or vehicle via i.p. injection.

-

At a specific time point after administration, euthanize the mice and dissect the brain, isolating regions of interest (e.g., hypothalamus).

-

Extract total RNA from the brain tissue.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify NPY mRNA levels using quantitative real-time PCR (qRT-PCR) with specific primers for NPY and a reference gene.

-

Analyze the data to determine the relative change in NPY mRNA expression.

-

Safety and Handling

This compound should be handled by qualified personnel in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The effects of 5-HT1A and 5-HT2C receptor agonists on behavioral satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of WAY-629 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-629 hydrochloride is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] The 5-HT2C receptor is a key modulator of numerous physiological processes, including appetite, mood, and cognition. Consequently, agonists targeting this receptor have been investigated for their therapeutic potential in treating conditions such as obesity.[2] This technical guide provides a comprehensive overview of the preclinical research on WAY-629 hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

Core Data Summary

The following table summarizes the quantitative pharmacological data for WAY-629 hydrochloride from preclinical studies. Variations in reported values are likely attributable to different experimental systems and conditions.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 56 nM | Human 5-HT2C Receptor | [1] |

| 2350 nM | Human 5-HT2A Receptor | [1] | |

| 1575 nM | Human 5-HT6 Receptor | [1] | |

| 815 nM | Human 5-HT7 Receptor | [1] | |

| Functional Potency (EC50) | 72 nM | Human 5-HT2C Receptor (Ca2+ mobilization in CHO cells) | [1] |

| 426 nM | 5-HT2C Receptor | [3][4] | |

| 260,000 nM | 5-HT2A Receptor | [3][4] | |

| In Vivo Efficacy (ED50) | 30 mg/kg (i.p.) | Reduction of food intake in rats | [3] |

| 21 mg/kg (i.p.) | Decrease in NPY mRNA expression in mouse brain | [3] |

Signaling Pathways

Activation of the 5-HT2C receptor by WAY-629 hydrochloride primarily initiates the canonical Gq/phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Other non-canonical signaling pathways may also be involved.

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the binding affinity (Ki) of WAY-629 hydrochloride for the human 5-HT2C receptor.

1. Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

- Radioligand: [3H]-Mesulergine.

- Non-specific Binding Control: Mianserin (10 µM).

- Test Compound: WAY-629 hydrochloride.

- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

- Wash Buffer: 50 mM Tris-HCl, pH 7.4.

- 96-well microplates, glass fiber filters, and a scintillation counter.

2. Procedure:

- Prepare serial dilutions of WAY-629 hydrochloride in assay buffer.

- In a 96-well plate, add in the following order:

- 50 µL of assay buffer (for total binding), 50 µL of Mianserin (for non-specific binding), or 50 µL of WAY-629 hydrochloride dilution.

- 50 µL of [3H]-Mesulergine (at a concentration close to its Kd).

- 100 µL of cell membrane suspension.

- Incubate the plate at 25°C for 60 minutes with gentle agitation.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters three times with ice-cold wash buffer.

- Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Determine the IC50 value of WAY-629 hydrochloride by non-linear regression analysis of the competition curve.

- Calculate the Ki value using the Cheng-Prusoff equation.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prepare_Reagents" [label="Prepare Reagents:\n- WAY-629 dilutions\n- [3H]-Mesulergine\n- Cell Membranes", fillcolor="#FBBC05", fontcolor="#202124"];

"Plate_Setup" [label="Set up 96-well Plate:\n- Total Binding\n- Non-specific Binding\n- Competition Wells", fillcolor="#FBBC05", fontcolor="#202124"];

"Incubation" [label="Incubate at 25°C\nfor 60 minutes", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Filtration" [label="Rapid Filtration\n(separate bound/unbound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Washing" [label="Wash Filters with\nIce-cold Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Counting" [label="Scintillation Counting", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Analysis" [label="Data Analysis:\n- Calculate IC50\n- Calculate Ki", fillcolor="#202124", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents" [color="#5F6368"];

"Prepare_Reagents" -> "Plate_Setup" [color="#5F6368"];

"Plate_Setup" -> "Incubation" [color="#5F6368"];

"Incubation" -> "Filtration" [color="#5F6368"];

"Filtration" -> "Washing" [color="#5F6368"];

"Washing" -> "Counting" [color="#5F6368"];

"Counting" -> "Analysis" [color="#5F6368"];

"Analysis" -> "End" [color="#5F6368"];

}

Caption: Radioligand Binding Assay Workflow.

Functional Assay (Intracellular Calcium Mobilization)

This protocol measures the functional potency (EC50) of WAY-629 hydrochloride by quantifying the increase in intracellular calcium upon 5-HT2C receptor activation.

1. Materials:

- Cell Line: CHO cells stably expressing the human 5-HT2C receptor.

- Calcium Indicator Dye: Fluo-4 AM.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

- Test Compound: WAY-629 hydrochloride.

- Black-walled, clear-bottom 96-well microplates.

- A fluorescence plate reader with automated injection capabilities.

2. Procedure:

- Seed the CHO-5-HT2C cells into 96-well plates and culture overnight.

- Load the cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.

- Wash the cells with assay buffer to remove excess dye.

- Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

- Automatically inject serial dilutions of WAY-629 hydrochloride into the wells.

- Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

3. Data Analysis:

- Determine the peak fluorescence response for each concentration of WAY-629 hydrochloride.

- Plot the dose-response curve and calculate the EC50 value using non-linear regression.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Seeding" [label="Seed CHO-5-HT2C Cells\nin 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"];

"Dye_Loading" [label="Load Cells with\nFluo-4 AM Dye", fillcolor="#FBBC05", fontcolor="#202124"];

"Washing" [label="Wash Cells to\nRemove Excess Dye", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Baseline_Reading" [label="Establish Baseline\nFluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound_Injection" [label="Inject WAY-629 HCl\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Fluorescence_Measurement" [label="Measure Fluorescence\nChange Over Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Data Analysis:\n- Plot Dose-Response\n- Calculate EC50", fillcolor="#202124", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Cell_Seeding" [color="#5F6368"];

"Cell_Seeding" -> "Dye_Loading" [color="#5F6368"];

"Dye_Loading" -> "Washing" [color="#5F6368"];

"Washing" -> "Baseline_Reading" [color="#5F6368"];

"Baseline_Reading" -> "Compound_Injection" [color="#5F6368"];

"Compound_Injection" -> "Fluorescence_Measurement" [color="#5F6368"];

"Fluorescence_Measurement" -> "Data_Analysis" [color="#5F6368"];

"Data_Analysis" -> "End" [color="#5F6368"];

}

Caption: Calcium Mobilization Assay Workflow.

In Vivo Study: Rat Feeding Behavior

This protocol provides a general framework for assessing the effect of WAY-629 hydrochloride on food intake in rats.

1. Animals and Housing:

- Male Wistar rats, individually housed in a temperature- and light-controlled environment (12:12 hour light/dark cycle).

- Acclimatize animals to the housing conditions and handling for at least one week prior to the experiment.

- Provide ad libitum access to standard chow and water, except during the fasting period.

2. Experimental Design:

- Fast the rats overnight (approximately 16 hours) with free access to water.

- Randomly assign animals to treatment groups (e.g., vehicle control, and different doses of WAY-629 hydrochloride).

- Administer WAY-629 hydrochloride or vehicle via intraperitoneal (i.p.) injection.

- Thirty minutes post-injection, provide a pre-weighed amount of standard chow.

- Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

3. Data Analysis:

- Calculate the cumulative food intake for each animal at each time point.

- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of WAY-629 hydrochloride on food intake compared to the vehicle control.

- Calculate the ED50 value from the dose-response data.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Acclimatization" [label="Acclimatize Rats to\nHousing and Handling", fillcolor="#FBBC05", fontcolor="#202124"];

"Fasting" [label="Overnight Fasting\n(approx. 16 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Grouping" [label="Randomly Assign to\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"];

"Dosing" [label="Administer WAY-629 HCl\nor Vehicle (i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Food_Presentation" [label="Present Pre-weighed Food\n(30 min post-dosing)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Measurement" [label="Measure Food Intake\nat Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Statistical Analysis\nand ED50 Calculation", fillcolor="#202124", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Acclimatization" [color="#5F6368"];

"Acclimatization" -> "Fasting" [color="#5F6368"];

"Fasting" -> "Grouping" [color="#5F6368"];

"Grouping" -> "Dosing" [color="#5F6368"];

"Dosing" -> "Food_Presentation" [color="#5F6368"];

"Food_Presentation" -> "Measurement" [color="#5F6368"];

"Measurement" -> "Data_Analysis" [color="#5F6368"];

"Data_Analysis" -> "End" [color="#5F6368"];

}

Caption: In Vivo Feeding Study Workflow.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY 629 Hydrochloride: An In-depth Technical Guide on its Role in the Serotonin System

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY 629 hydrochloride is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is a key modulator of numerous physiological and behavioral processes, including appetite, mood, and cognition, making it a significant target for therapeutic intervention in various neuropsychiatric and metabolic disorders.[] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its receptor binding profile, functional activity, downstream signaling pathways, and its effects in preclinical models.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Species | Reference |

| Human 5-HT2C | 56 | Human | |

| Human 5-HT2A | 2350 | Human | |

| Human 5-HT6 | 1575 | Human | |

| Human 5-HT7 | 815 | Human |

Table 2: Functional Potency of this compound

| Assay | Parameter | Value (nM) | Cell Line | Reference |

| Intracellular Ca²⁺ Mobilization | EC₅₀ | 72 | CHO (expressing human 5-HT2C) | [] |

| Intracellular Ca²⁺ Mobilization | EC₅₀ | 426 | Not Specified | [1][3] |

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist such as this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of this compound for the 5-HT2C receptor.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand (e.g., [³H]-Mesulergine at a concentration near its Kₔ), and cell membranes.

-

Non-specific Binding: Add assay buffer, a high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM Mianserin), radioligand, and cell membranes.

-

Competition Binding: Add assay buffer, serial dilutions of this compound, radioligand, and cell membranes.

3. Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

4. Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

5. Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol provides a general method for assessing the functional potency (EC₅₀) of this compound.[4]

1. Cell Culture:

-

Seed CHO or HEK293 cells stably expressing the human 5-HT2C receptor into a 96-well or 384-well black-walled, clear-bottom plate.

-

Allow cells to adhere and grow to near confluence.

2. Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

3. Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

4. Fluorescence Measurement:

-

Place the cell plate in a fluorescence plate reader (e.g., FLIPR).

-

Measure the baseline fluorescence for each well.

-

Automatically inject the this compound dilutions into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time to capture the calcium transient.

5. Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Pharmacology

Preclinical studies have demonstrated that this compound reduces food intake in rats. In one study, intraperitoneal administration of WAY 629 (30 mg/kg) was shown to decrease feeding behavior.[1][3] Another study in mice found that an intraperitoneal dose of 21 mg/kg decreased the expression of neuropeptide Y (NPY) mRNA in the brain, a key regulator of appetite.[1][3]

Rodent Feeding Behavior Study

This protocol outlines a general procedure for assessing the anorectic effects of this compound.

1. Animals and Housing:

-

Use adult male rats (e.g., Sprague-Dawley) individually housed to allow for accurate food intake measurement.

-

Maintain a regular light-dark cycle and provide ad libitum access to food and water.

2. Acclimatization:

-

Acclimatize the animals to the housing conditions and handling for at least one week prior to the experiment.

3. Baseline Measurement:

-

Measure daily food intake for several days to establish a stable baseline for each animal.

4. Drug Administration:

-

On the test day, administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

5. Food Intake Measurement:

-

Measure cumulative food intake at several time points post-administration (e.g., 1, 2, 4, and 24 hours).

6. Data Analysis:

-

Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in the central nervous system. Its potency and selectivity as a 5-HT2C agonist, coupled with its demonstrated in vivo activity in modulating feeding behavior, underscore its utility in preclinical research aimed at understanding the therapeutic potential of targeting this receptor for various disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers working with this compound.

References

WAY-629 Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-629 hydrochloride is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Its targeted action on this receptor has demonstrated significant potential in preclinical models for the regulation of appetite and feeding behavior, suggesting its therapeutic utility in the management of obesity. This technical guide provides a comprehensive overview of the current understanding of WAY-629 hydrochloride, including its mechanism of action, preclinical efficacy, and the underlying signaling pathways. While clinical trial data is not publicly available, this document consolidates the existing preclinical data, outlines relevant experimental methodologies, and visualizes the key molecular interactions to support further research and development efforts in this area.

Core Data Presentation

The following tables summarize the quantitative data available for WAY-629 hydrochloride, providing insights into its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Target | Assay Type | Species | Value | Unit | Reference |

| 5-HT2C Receptor | Ki | Human | 56 | nM | [1] |

| 5-HT2A Receptor | Ki | Human | 2350 | nM | [1] |

| 5-HT6 Receptor | Ki | Human | 1575 | nM | [1] |

| 5-HT7 Receptor | Ki | Human | 815 | nM | [1] |

| 5-HT2C Receptor | EC50 | Human | 426 | nM | [2] |

| 5-HT2A Receptor | EC50 | Human | 260000 | nM | [2] |

| 5-HT2C Receptor | EC50 (Ca2+ mobilization) | CHO Cells | 72 | nM | [1] |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Administration Route | Dose | Effect | Reference |

| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Decreased feeding behavior | [2] |

| Mouse | Intraperitoneal (i.p.) | 21 mg/kg | Decreased expression of NPY mRNA in the brain | [2] |